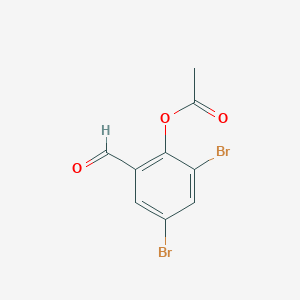

2,4-Dibromo-6-formylphenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109165-13-1 |

|---|---|

Molecular Formula |

C9H6Br2O3 |

Molecular Weight |

321.95 g/mol |

IUPAC Name |

(2,4-dibromo-6-formylphenyl) acetate |

InChI |

InChI=1S/C9H6Br2O3/c1-5(13)14-9-6(4-12)2-7(10)3-8(9)11/h2-4H,1H3 |

InChI Key |

MXQDLUMAZBZQJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)Br)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2,4 Dibromo 6 Formylphenyl Acetate

Retrosynthetic Analysis of 2,4-Dibromo-6-formylphenyl acetate (B1210297)

A retrosynthetic analysis of 2,4-Dibromo-6-formylphenyl acetate suggests several potential disconnection points. The acetate ester can be disconnected to reveal a precursor, 2,4-dibromo-6-formylphenol. This key intermediate contains the core structural features of the target molecule. Further disconnection of the formyl group from the dibrominated phenol (B47542) could lead back to a simpler starting material, 2,4-dibromophenol, through a formylation reaction. Alternatively, the bromine atoms could be disconnected, pointing towards 2-hydroxy-3-formylbenzaldehyde or a protected derivative as a potential starting point for a bromination reaction. This analysis highlights that the synthesis can be approached by carefully orchestrating the introduction of the formyl and bromo substituents, followed by the final acetylation step.

Established and Novel Synthetic Pathways to this compound

The synthesis of this compound can be approached through various pathways, including multi-step sequential and convergent strategies.

Multi-step Sequential Synthesis

A common and logical approach to the synthesis of this compound is a multi-step sequential pathway. A plausible route could commence with a commercially available starting material such as 2-aminophenol. The synthetic sequence would involve a series of transformations to introduce the desired functional groups in a controlled manner.

One potential multi-step synthesis is outlined below:

Protection of the Phenolic Group: The hydroxyl group of the starting phenol is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group for phenols is a methyl ether, formed by reacting the phenol with a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

Bromination: The protected phenol undergoes electrophilic aromatic substitution to introduce two bromine atoms at the positions para and ortho to the directing hydroxyl group. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Formylation: The formyl group is introduced onto the aromatic ring. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphoryl chloride and dimethylformamide to generate the formylating agent.

Deprotection: The protecting group on the phenolic oxygen is removed to reveal the free hydroxyl group. For a methyl ether, this can be accomplished using a strong acid like hydrobromic acid or a Lewis acid such as boron tribromide.

Acetylation: The final step involves the esterification of the free phenolic hydroxyl group with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base catalyst to yield the target compound, this compound.

A hypothetical reaction scheme for this multi-step synthesis is presented below:

| Step | Reactant | Reagents | Product | Typical Yield (%) |

| 1 | 2-Cresol | Dimethyl sulfate, K2CO3 | 2-Methoxytoluene | 95 |

| 2 | 2-Methoxytoluene | N-Bromosuccinimide, CCl4 | 3,5-Dibromo-2-methoxytoluene | 80 |

| 3 | 3,5-Dibromo-2-methoxytoluene | POCl3, DMF | 2,4-Dibromo-6-methoxybenzaldehyde | 75 |

| 4 | 2,4-Dibromo-6-methoxybenzaldehyde | HBr | 2,4-Dibromo-6-hydroxybenzaldehyde | 90 |

| 5 | 2,4-Dibromo-6-hydroxybenzaldehyde | Acetic anhydride, Pyridine (B92270) | This compound | 92 |

Catalytic Systems and Reagent Optimization in this compound Production

The optimization of catalytic systems and reagents is crucial for maximizing the yield and selectivity of the synthesis of this compound.

For the bromination step, the choice of brominating agent and catalyst is critical. While molecular bromine can be used, N-bromosuccinimide (NBS) is often preferred as it is a safer and more selective reagent. The reaction can be catalyzed by a Lewis acid, such as iron(III) bromide (FeBr3), to enhance the electrophilicity of the bromine.

In the formylation step, the Vilsmeier-Haack reaction is a classic method. Optimization of this reaction would involve controlling the stoichiometry of the reagents (phosphoryl chloride and dimethylformamide) and the reaction temperature to prevent the formation of byproducts. Alternative formylation methods, such as the Duff reaction or the Reimer-Tiemann reaction, could also be considered, although they may offer lower yields and selectivity for this specific substrate.

The final acetylation step is typically high-yielding and can be catalyzed by a base, such as pyridine or a tertiary amine. The choice of acetylating agent (acetic anhydride or acetyl chloride) can influence the reaction conditions and workup procedure.

| Reaction Step | Catalyst/Reagent | Role | Optimization Considerations |

| Bromination | FeBr3 | Lewis acid catalyst | Catalyst loading, solvent choice |

| Formylation | POCl3/DMF | Vilsmeier reagent | Stoichiometry, temperature control |

| Acetylation | Pyridine | Base catalyst | Catalyst loading, choice of acetylating agent |

Process Intensification and Green Chemistry Principles in this compound Synthesis

The principles of process intensification and green chemistry can be applied to the synthesis of this compound to improve its sustainability and efficiency. cnr.itepfl.ch

Process Intensification:

Flow Chemistry: Conducting the synthetic steps in a continuous flow reactor can offer several advantages over traditional batch processing. cnr.it These include improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purities. epfl.ch

Green Chemistry Principles:

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. epfl.ch This involves selecting reactions with high atom economy, such as addition reactions, and minimizing the use of protecting groups.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. cnr.it This reduces waste and can lead to more efficient processes.

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. epfl.ch

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable. digitellinc.com

Mechanistic Investigations of Reactions Involving 2,4 Dibromo 6 Formylphenyl Acetate

Reactivity of the Formyl Group: Nucleophilic and Electrophilic Transformations

The formyl group (-CHO) is a versatile functional group known for its susceptibility to both nucleophilic and electrophilic attacks. In 2,4-Dibromo-6-formylphenyl acetate (B1210297), the electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Nucleophilic Addition: The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition reactions. ncert.nic.inlibretexts.orgmasterorganicchemistry.com The presence of two bromine atoms, which are electron-withdrawing groups, is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. ncert.nic.in Aldehydes are generally more reactive in nucleophilic additions than ketones due to lesser steric hindrance and electronic factors. ncert.nic.inyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated. libretexts.org

Common nucleophilic addition reactions applicable to the formyl group of 2,4-Dibromo-6-formylphenyl acetate include:

Cyanohydrin formation: Reaction with hydrogen cyanide (HCN) in the presence of a base catalyst yields a cyanohydrin. ncert.nic.in

Acetal (B89532) formation: In the presence of an alcohol and an acid catalyst, an acetal is formed. Dry hydrogen chloride is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. ncert.nic.in

Wittig Reaction: Reaction with a phosphorus ylide can convert the formyl group into an alkene.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) leads to the formation of secondary alcohols after acidic workup. These reactions are generally irreversible. masterorganicchemistry.com

The table below illustrates the expected products from various nucleophilic additions to the formyl group.

| Nucleophile/Reagent | Product Type | General Structure of Product |

| HCN, KCN | Cyanohydrin | |

| R'OH, H⁺ | Acetal | |

| R₂'P=CR₂'' | Alkene | |

| 1. R'MgBr, 2. H₃O⁺ | Secondary Alcohol |

Electrophilic Transformations: While the carbonyl carbon is electrophilic, the oxygen atom of the formyl group possesses lone pairs of electrons and can act as a nucleophile in the presence of strong electrophiles. However, reactions involving electrophilic attack on the formyl group itself are less common than nucleophilic additions. More relevant are electrophilic aromatic substitution reactions on the benzene ring, which are discussed in a later section. It is worth noting that under certain conditions, the formyl group can be oxidized to a carboxylic acid. acs.org

Reactivity of the Phenolic Acetate Moiety: Cleavage and Derivatization Mechanisms

The phenolic acetate group (-OCOCH₃) in this compound can undergo cleavage of the ester linkage or derivatization.

Cleavage of the Phenolic Acetate: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding phenol (B47542), 2,4-dibromo-6-formylphenol, and acetic acid. Base-catalyzed hydrolysis (saponification) is generally irreversible and proceeds via nucleophilic acyl substitution. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the acetate group, forming a tetrahedral intermediate which then collapses to expel the phenoxide leaving group.

Kinetic studies on the hydrolysis of phenyl acetate have shown that the reaction is first-order and base-catalyzed. stanford.edu The rate of hydrolysis can be influenced by temperature and pH. stanford.edusci-hub.box The presence of electron-withdrawing groups on the phenyl ring, such as the bromine atoms and the formyl group in the target molecule, would be expected to stabilize the phenoxide leaving group, thus facilitating the hydrolysis.

Derivatization: The phenolic acetate can be converted to other functional groups. For instance, silylation is a common derivatization technique for phenolic compounds, often employed for analytical purposes such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the phenolic hydroxyl group (after hydrolysis of the acetate) into a trimethylsilyl (B98337) ether. nih.gov This process is a nucleophilic substitution reaction at the silicon atom of the silyl (B83357) donor. nih.gov

The table below summarizes key reactions of the phenolic acetate moiety.

| Reaction | Reagents | Product |

| Hydrolysis (basic) | NaOH (aq) | 2,4-Dibromo-6-formylphenol |

| Hydrolysis (acidic) | H₃O⁺, heat | 2,4-Dibromo-6-formylphenol |

| Transesterification | R'OH, acid or base catalyst | New ester and phenol |

Aromatic Substitution and Functional Group Interconversions at the Bromine Centers

The two bromine atoms on the aromatic ring are sites for various substitution and functional group interconversion reactions, significantly expanding the synthetic utility of this compound.

Nucleophilic Aromatic Substitution (SNA_r): Aryl halides are typically unreactive towards nucleophiles, but substitution can occur under specific conditions, especially when the ring is activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, the formyl group and the other bromine atom act as electron-withdrawing groups, which can facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org The reaction is generally favored when the electron-withdrawing groups are ortho or para to the leaving group (the bromine atom being displaced). wikipedia.orgmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.orgyoutube.com These reactions typically involve an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org

Common cross-coupling reactions applicable to the bromine centers include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. sigmaaldrich.com

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, in the presence of a base. libretexts.org

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst and a strong base. libretexts.orgrsc.org

Heck Coupling: Reaction with an alkene to form a substituted alkene. sigmaaldrich.com

The presence of the formyl group can influence the efficiency of these coupling reactions. In some cases, electron-withdrawing groups ortho to the halogen can facilitate the cross-coupling. nih.gov

The following table provides an overview of potential cross-coupling reactions at the bromine centers.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, base | Aryl-substituted derivative |

| Sonogashira | R-C≡CH | Pd catalyst, Cu co-catalyst, base | Alkynyl-substituted derivative |

| Buchwald-Hartwig | R₂NH | Pd catalyst, base | Amino-substituted derivative |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted derivative |

Kinetic and Thermodynamic Analysis of Key Reactions of this compound

Kinetics of Formyl Group Reactions: The rate of nucleophilic addition to the formyl group is influenced by the electronic nature of the substituents on the aromatic ring. For a series of substituted benzaldehydes, the rates of addition of hydroxide ions are nearly proportional to the corresponding equilibrium constants. rsc.org Electron-withdrawing substituents, such as the bromine atoms in the target molecule, generally accelerate the rate of nucleophilic attack. arkat-usa.org In the Wittig-Horner reaction, for example, electron-withdrawing groups on the benzaldehyde (B42025) increase the reaction rate, as indicated by a positive Hammett ρ value. arkat-usa.org

Thermodynamics of Phenolic Acetate Cleavage: The hydrolysis of phenyl acetate is a thermodynamically favorable process. The reaction enthalpy for the addition of hydroxide ions to substituted benzaldehydes has been reported, providing a basis for estimating the thermodynamics of related reactions. rsc.org The stability of the resulting phenoxide anion is a key factor; the electron-withdrawing bromine and formyl groups in 2,4-dibromo-6-formylphenol would stabilize the negative charge on the oxygen, making the hydrolysis of the parent acetate more exergonic compared to unsubstituted phenyl acetate.

Kinetic Isotope Effects: In reactions involving the cleavage of a C-H bond at the formyl group, such as in certain oxidation reactions, a significant kinetic isotope effect would be expected if this step is rate-determining. acs.org This can be a powerful tool for elucidating the reaction mechanism.

Computational Approaches to Elucidate Reaction Pathways of this compound

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the reaction mechanisms of molecules like this compound. nih.govrsc.orgresearchgate.net

Modeling Reaction Profiles: DFT calculations can be used to map the potential energy surface for a given reaction. This involves locating the structures and energies of reactants, products, transition states, and any intermediates. nih.gov From this information, reaction energy barriers (activation energies) and reaction enthalpies can be calculated, providing insights into the kinetics and thermodynamics of the process. nih.gov

Elucidating Electrophilic Aromatic Substitution: Computational methods have been successfully applied to analyze the regioselectivity of electrophilic aromatic bromination. mdpi.com For this compound, DFT could be used to predict the most likely site of further electrophilic attack by calculating the energies of the possible Wheland intermediates.

Investigating Nucleophilic Reactions: The mechanism of nucleophilic addition to the formyl group can be modeled to understand the trajectory of the incoming nucleophile and the geometry of the tetrahedral intermediate. ncert.nic.in Similarly, the mechanism of nucleophilic aromatic substitution at the bromine centers can be investigated, including the structure and stability of the key Meisenheimer intermediate. masterorganicchemistry.com

Studying Radical Scavenging Activity: DFT calculations are widely used to study the antioxidant properties of phenolic compounds. researchgate.netnih.gov By calculating parameters such as bond dissociation enthalpies (BDEs) for the phenolic O-H bond (in the hydrolyzed form of the molecule), ionization potentials, and electron affinities, the radical scavenging mechanism (e.g., hydrogen atom transfer or sequential proton loss electron transfer) can be elucidated. nih.gov

The table below lists some key parameters that can be obtained from computational studies and their significance.

| Computational Parameter | Significance |

| Transition State Energy | Determines the activation energy and reaction rate. |

| Reaction Energy (ΔE) | Indicates whether a reaction is exothermic or endothermic. |

| Mulliken/NPA Charges | Shows the charge distribution and identifies electrophilic/nucleophilic sites. |

| Bond Dissociation Enthalpy (BDE) | Helps predict the likelihood of bond cleavage, crucial for radical reactions. |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2,4 Dibromo 6 Formylphenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution and the solid state. For 2,4-Dibromo-6-formylphenyl acetate (B1210297), a suite of NMR experiments would be employed to unambiguously assign all proton and carbon signals.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. Two-dimensional (2D) NMR experiments are then crucial for establishing the connectivity between these atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4-Dibromo-6-formylphenyl acetate is predicted to show distinct signals for the aromatic protons and the acetyl methyl protons. The aromatic region would display two doublets corresponding to the two coupled protons on the benzene (B151609) ring. The formyl proton would appear as a singlet at a characteristic downfield shift. The methyl protons of the acetate group would also present as a singlet, but at a much more upfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and aldehyde groups will have the most downfield shifts. The aromatic carbons will appear in a specific range, with their exact shifts influenced by the attached substituents (bromo, formyl, and acetate groups). The methyl carbon of the acetate group will be found at a characteristic upfield position.

Correlation SpectroscopY (COSY): This 2D experiment reveals proton-proton (¹H-¹H) couplings. rsc.org For this compound, a cross-peak between the two aromatic protons would confirm their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the aromatic proton signals with their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. rsc.orgnih.gov This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the formyl proton and the adjacent aromatic carbon, as well as the carbon of the formyl group itself. The methyl protons of the acetate group would show a correlation to the ester carbonyl carbon.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H3 | ~8.0-8.2 (d) | C1, C2, C4, C5 | |

| H5 | ~7.8-8.0 (d) | C1, C3, C4, C6 | |

| CHO | ~9.9-10.2 (s) | C1, C6 | |

| CH₃ | ~2.3-2.5 (s) | C=O (ester) | |

| C1 | - | ~135-138 | - |

| C2 | - | ~130-133 | - |

| C3 | ~8.0-8.2 | ~138-141 | - |

| C4 | - | ~125-128 | - |

| C5 | ~7.8-8.0 | ~133-136 | - |

| C6 | - | ~150-153 | - |

| C=O (ester) | - | ~168-170 | - |

| C=O (aldehyde) | - | ~188-192 | - |

| CH₃ | ~2.3-2.5 | ~20-22 | - |

Note: Predicted values are based on data from analogous compounds such as substituted phenyl acetates and brominated benzaldehydes. 'd' denotes a doublet and 's' denotes a singlet.

Solid-State NMR Spectroscopy for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its solid-state structure, polymorphism, and molecular packing. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. ssNMR can differentiate between crystallographically inequivalent molecules in the unit cell and provide insights into intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the confident determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule and helps to confirm its structure. For this compound, key fragmentation pathways would likely involve the loss of the acetyl group, the formyl group, and bromine atoms.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (relative to M) | Predicted Fragment Loss | Structure of Fragment |

| M-42 | Loss of ketene (B1206846) (CH₂=C=O) | [C₇H₄Br₂O₂]⁺ |

| M-43 | Loss of acetyl radical (•COCH₃) | [C₇H₃Br₂O]⁺ |

| M-29 | Loss of formyl radical (•CHO) | [C₈H₅Br₂O₂]⁺ |

| M-79/81 | Loss of a bromine radical (•Br) | [C₉H₅BrO₃]⁺ |

Note: 'M' represents the molecular ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. Two distinct carbonyl (C=O) stretching vibrations would be observed: one for the ester and one for the aldehyde. The aromatic C-H stretching and C=C in-ring stretching vibrations would also be present. The C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C-Br bonds are also expected to give rise to noticeable Raman signals.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aldehyde C-H | 2850-2750 | Stretching |

| Ester C=O | 1760-1740 | Stretching |

| Aldehyde C=O | 1710-1690 | Stretching |

| Aromatic C=C | 1600-1450 | In-ring stretching |

| C-O (ester) | 1250-1150 | Stretching |

| C-Br | 700-500 | Stretching |

Note: These are predicted frequency ranges and can be influenced by the specific electronic and steric environment of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Determination

For a chiral derivative of this compound, single-crystal X-ray diffraction would be the gold standard for assigning the absolute configuration (R or S) of its stereocenters. The presence of bromine atoms is particularly advantageous for this purpose. As heavy atoms, they scatter X-rays anomalously, which allows for the unambiguous determination of the absolute structure using methods like Flack parameter refinement.

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a variety of intermolecular interactions. In the case of this compound and its derivatives, several types of non-covalent interactions would be anticipated to play a significant role in the supramolecular assembly. These can include:

Halogen Bonding: The bromine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like oxygen (from the carbonyl groups) or even the π-system of an adjacent aromatic ring.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, derivatives could be synthesized to include them. Weak C-H···O hydrogen bonds are also common and contribute to the stability of the crystal lattice.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the crystal's stability through van der Waals forces.

Dipole-Dipole Interactions: The polar functional groups (formyl and acetate) will induce dipole moments, leading to electrostatic interactions that influence molecular packing.

Illustrative Crystallographic Data for a Hypothetical Derivative

The following table represents typical data that would be obtained from a single-crystal X-ray diffraction experiment on a derivative of this compound.

| Parameter | Value |

| Chemical Formula | C₉H₆Br₂O₃ |

| Formula Weight | 321.95 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1251.3(8) |

| Z | 4 |

| Density (calculated) | 1.708 g/cm³ |

| Absorption Coefficient (μ) | 6.543 mm⁻¹ |

| R-factor | 0.035 |

| wR-factor | 0.089 |

This data is illustrative and not based on an experimental crystal structure of this compound.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, if applicable to electronic transitions)

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophore consists of the substituted benzene ring.

The expected electronic transitions would primarily be of the π → π* and n → π* type.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions and result in strong absorption bands in the UV region. The substitution pattern on the benzene ring, including the bromine atoms, the formyl group, and the acetate group, will influence the energy of these transitions.

n → π Transitions:* These are lower energy transitions that involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the formyl and acetate groups, to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions and appear at longer wavelengths.

The solvent used for the analysis can also affect the position and intensity of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism).

Expected UV-Vis Absorption Data

The following table provides a hypothetical representation of the UV-Vis absorption data for this compound in a common organic solvent like ethanol (B145695).

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| ~210 | ~25,000 | π → π |

| ~265 | ~8,000 | π → π |

| ~310 | ~500 | n → π* |

This data is hypothetical and intended for illustrative purposes.

The study of substituted salicylaldehydes, which share structural similarities with the target compound, shows that the nature and position of substituents significantly affect their spectroscopic properties. nih.govusp.br

Theoretical and Computational Chemistry Studies on 2,4 Dibromo 6 Formylphenyl Acetate

Electronic Structure and Reactivity Predictions using Quantum Chemical Methods

No specific DFT studies on 2,4-Dibromo-6-formylphenyl acetate (B1210297) have been identified in the surveyed literature.

Detailed molecular orbital analysis of 2,4-Dibromo-6-formylphenyl acetate using ab initio or semi-empirical methods is not available in published research.

Conformational Analysis and Intramolecular Interactions via Molecular Mechanics and Dynamics

Specific conformational analyses or molecular dynamics simulations for this compound have not been reported.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While computational methods are often used to predict spectroscopic data (such as NMR and IR spectra), no such predictions for this compound have been found in the literature to compare with any potential experimental data.

Computational Design of Novel Analogues and Derivatives of this compound

There is no available research on the computational design of new analogues or derivatives based on the this compound scaffold.

Derivatization and Functionalization Strategies Utilizing 2,4 Dibromo 6 Formylphenyl Acetate As a Precursor

Modifications and Transformations of the Formyl Group

The aldehyde (formyl) group is a key site for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. These modifications allow for the introduction of new functional groups and the extension of the carbon skeleton.

Oxidation and Reduction Reactions

Reduction: The formyl group can be selectively reduced to a primary alcohol, yielding (2-acetoxy-3,5-dibromophenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over esters. numberanalytics.comcommonorganicchemistry.comnumberanalytics.comyoutube.comlibretexts.org This chemoselectivity is crucial as it allows for the reduction of the aldehyde without affecting the acetate (B1210297) group. commonorganicchemistry.comresearchgate.net The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature or below. numberanalytics.comcommonorganicchemistry.com The resulting benzyl (B1604629) alcohol can then participate in a range of subsequent reactions, such as ether or ester formation.

Table 1: Hypothetical Oxidation and Reduction of 2,4-Dibromo-6-formylphenyl acetate (Based on Analogous Reactions)

| Transformation | Reagents and Conditions | Product |

| Oxidation | KMnO₄, NaOH, H₂O, heat | 2-Acetoxy-3,5-dibromobenzoic acid |

| Reduction | NaBH₄, Methanol, 0 °C to rt | (2-Acetoxy-3,5-dibromophenyl)methanol |

Condensation and Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, leading to a variety of condensation and addition products.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com For this compound, reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. wikipedia.orgnih.gov These products are valuable intermediates in the synthesis of various heterocyclic compounds. For example, the reaction of 3,5-dibromosalicylaldehyde (B1199182) with alkyl cyanoacetates in the presence of ammonium acetate is known to produce 4H-chromenes. sigmaaldrich.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. wikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgresearchgate.net The reaction involves a phosphonium (B103445) ylide, which is generated by treating a phosphonium salt with a strong base. lumenlearning.commasterorganicchemistry.com The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.org By choosing the appropriate ylide, a wide variety of substituted alkenes can be synthesized from this compound. For instance, using methylenetriphenylphosphorane (B3051586) would convert the formyl group into a vinyl group. wikipedia.org

Table 2: Examples of Condensation and Nucleophilic Addition Reactions on Analogous Aldehydes

| Reaction Type | Aldehyde Substrate | Reagent | Catalyst/Conditions | Product |

| Knoevenagel | 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | α,β-Unsaturated enone |

| Knoevenagel | Salicylaldehyde (B1680747) | Ethyl acetoacetate | Piperidine | 3-Acetylcoumarin |

| Wittig | Generic Aldehyde | Methylenetriphenylphosphorane | n-Butyllithium, THF | Corresponding alkene |

Chemical Transformations of the Acetate Moiety

The acetate group can be readily modified through hydrolysis, esterification, and transesterification reactions, providing access to the corresponding phenol (B47542) or other ester derivatives.

Hydrolysis and Esterifications

Hydrolysis: The acetate group can be hydrolyzed under either acidic or basic conditions to yield the corresponding phenol, 3,5-dibromosalicylaldehyde. sigmaaldrich.com Acid-catalyzed hydrolysis is typically carried out using a dilute mineral acid, while base-catalyzed hydrolysis (saponification) often employs sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup. Selective hydrolysis without affecting other functional groups can be challenging but is achievable under carefully controlled conditions. For instance, mild aqueous conditions, sometimes without any added catalyst, have been shown to hydrolyze certain acetals, suggesting that gentle conditions might be effective for the acetate group as well. researchgate.net

Esterification: While the starting material is an acetate ester, the corresponding phenol, obtained after hydrolysis, can be re-esterified with different acylating agents to introduce a variety of ester functionalities. This can be achieved using acid chlorides or anhydrides in the presence of a base.

Transesterification Reactions

Transesterification offers a direct route to convert the acetate ester into a different ester without proceeding through the hydrolysis of the phenol. tu-clausthal.de This reaction can be catalyzed by either acids or bases. For example, reacting this compound with a different alcohol (e.g., methanol or ethanol) in the presence of a catalyst like an N-heterocyclic carbene or a mineral acid would lead to the corresponding methyl or ethyl ester, respectively, with the release of acetic acid. tu-clausthal.de This method is particularly useful when direct hydrolysis might lead to side reactions involving other functional groups in the molecule.

Table 3: Transformations of the Acetate Moiety (General Procedures)

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis (Basic) | NaOH, H₂O, then H₃O⁺ | 3,5-Dibromosalicylaldehyde |

| Hydrolysis (Acidic) | H₂SO₄ (dil.), H₂O, heat | 3,5-Dibromosalicylaldehyde |

| Transesterification | R'OH, Acid or Base catalyst | 2,4-Dibromo-6-formylphenyl (new)ester |

Reactions at the Bromine Substituents

The two bromine atoms on the aromatic ring are prime sites for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms due to their electronic and steric environment can potentially allow for selective functionalization.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govmdpi.comtcichemicals.comrsc.org This reaction is widely used to synthesize biaryl compounds and can be applied to this compound to introduce new aryl or vinyl substituents at the bromine positions. tcichemicals.com The choice of catalyst, ligand, and base is crucial for the success and selectivity of the reaction. beilstein-journals.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netrsc.orgresearchgate.netd-nb.infonih.gov This reaction would allow for the introduction of alkynyl groups onto the dibrominated ring of the precursor, leading to the synthesis of substituted arylalkynes. These products are valuable in materials science and as intermediates in the synthesis of complex natural products. The regioselectivity of the coupling on di- or polyhalogenated substrates can often be controlled by the reaction conditions.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This reaction could be used to introduce vinyl-type substituents at the bromine positions of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This would allow for the introduction of primary or secondary amine functionalities to the aromatic ring of this compound, opening up pathways to a wide range of nitrogen-containing compounds.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or Styrenyl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | Arylalkyne |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Substituted alkene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Arylamine |

Nucleophilic Aromatic Substitution Pathways

The presence of the electron-withdrawing formyl group ortho and para to the bromine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). This provides a complementary method to cross-coupling reactions for introducing heteroatomic nucleophiles. Strong nucleophiles such as alkoxides, thiolates, and amines could displace one or both bromine atoms, leading to the formation of ethers, thioethers, and substituted anilines, respectively. The ortho-para directing nature of the formyl group would likely favor substitution at the 4-position.

Synthesis of Complex Polycyclic and Heterocyclic Systems from this compound

The true synthetic power of this compound lies in its potential for the construction of complex polycyclic and heterocyclic frameworks

Applications of 2,4 Dibromo 6 Formylphenyl Acetate in Advanced Materials Science and Organic Synthesis

Building Block for Polymer Synthesis and Macromolecular Architectures

The presence of two bromine atoms and a formyl group on the phenyl ring of 2,4-Dibromo-6-formylphenyl acetate (B1210297) provides multiple reactive sites for polymerization reactions. The bromine atoms are particularly well-suited for cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira reactions, are extensively used in polymer synthesis. wikipedia.orglibretexts.orgresearchgate.netrsc.org In a typical Suzuki-Miyaura polymerization, the dibromo compound can be reacted with a monomer containing two boronic acid or boronate ester groups to form a polymer chain. researchgate.netrsc.org The reactivity of the C-Br bonds allows for the creation of conjugated polymers, where alternating single and double bonds lead to interesting electronic and optical properties. The regioselectivity of such couplings can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

Similarly, the Sonogashira coupling reaction enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing a pathway to polymers containing alkyne units in their backbone. wikipedia.orglibretexts.orgorganic-chemistry.org This method is known for its mild reaction conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org

The formyl group (an aldehyde) also offers a route to polymerization through the formation of Schiff bases . mdpi.comresearchgate.netresearchgate.net Polycondensation of an aldehyde with a diamine leads to the formation of a polyimine, a class of polymers with applications in various fields, including as coatings with specific properties like infrared stealth. mdpi.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of water. acs.org

The combination of these reactive sites on a single monomer allows for the synthesis of complex macromolecular architectures. For instance, the bromine atoms could be used for linear polymer chain growth, while the formyl group could be used for subsequent cross-linking or functionalization of the polymer.

Table 1: Potential Polymerization Reactions Involving 2,4-Dibromo-6-formylphenyl acetate

| Reaction Type | Comonomer Type | Resulting Polymer Type | Key Features |

| Suzuki-Miyaura Coupling | Diboronic acid / ester | Polyarylene | Formation of C-C bonds, potential for conjugated systems. researchgate.netrsc.org |

| Sonogashira Coupling | Dialkyne | Poly(arylene ethynylene) | Incorporation of alkyne units, mild reaction conditions. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Schiff Base Polycondensation | Diamine | Polyimine | Formation of C=N linkages, potential for functional coatings. mdpi.comresearchgate.net |

Precursor in the Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. nih.govnih.govrsc.orgresearchgate.netnih.govcolby.edunih.gov The functional groups on this compound make it a potential precursor for the synthesis of both MOFs and COFs.

For the synthesis of MOFs , the de-acetylated form of the compound, 2,4-dibromo-6-formylphenol (a salicylaldehyde (B1680747) derivative), can act as a ligand. The hydroxyl and formyl groups can coordinate to metal ions, forming the nodes of the framework. nih.govresearchgate.net The synthesis of MOFs often involves solvothermal methods where the ligand and a metal salt are heated in a solvent. nih.govresearchgate.net The bromine atoms on the ligand would then be available for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. The use of halogenated ligands can also influence the resulting structure and properties of the MOF. nih.gov

In the realm of COFs , which are constructed entirely from organic building blocks linked by covalent bonds, the formyl group is a key reactive moiety. rsc.orgnih.govcolby.edunih.govelsevierpure.com The condensation reaction between aldehydes and amines to form imine linkages is a common strategy for constructing 2D and 3D COFs. nih.govnih.gov Thus, this compound could be used as a building block, reacting with multi-amine linkers to form a crystalline, porous framework. The bromine atoms would be incorporated into the COF structure, potentially influencing its electronic properties and providing sites for further functionalization.

Intermediate for the Preparation of Functional Organic Molecules with Tunable Properties

The multiple reactive sites of this compound make it a valuable intermediate in organic synthesis for the creation of a variety of functional molecules. The bromine atoms can be substituted or used in coupling reactions, while the formyl and acetate groups can be modified or participate in further reactions.

The formyl group can be converted into a range of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an oxime or hydrazone. acs.org These transformations allow for the synthesis of a diverse array of derivatives with different chemical and physical properties.

The bromine atoms can be replaced with other functional groups through nucleophilic aromatic substitution or, more commonly, participate in palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkynyl substituents. wikipedia.orglibretexts.orgresearchgate.netrsc.org This allows for the construction of larger, more complex molecules with tailored electronic and steric properties. The ability to selectively react one bromine atom over the other can also be exploited to create unsymmetrically substituted derivatives. researchgate.net

The acetate group can be hydrolyzed to a phenol (B47542), which can then be used in further reactions, such as etherification or esterification. The phenolic hydroxyl group can also direct ortho-lithiation, enabling further functionalization of the aromatic ring.

Contribution to Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The structural features of this compound suggest its potential to participate in the formation of supramolecular assemblies.

The bromine atoms can act as halogen bond donors , interacting with electron-rich atoms like oxygen or nitrogen in other molecules. dntb.gov.uamdpi.com Halogen bonding is increasingly recognized as a significant interaction for controlling the self-assembly of molecules in the solid state. mdpi.com

The aromatic ring can participate in π-π stacking interactions , where the electron clouds of adjacent rings interact, leading to ordered structures. The formyl and acetate groups can act as hydrogen bond acceptors, while the de-acetylated phenolic form can be a hydrogen bond donor. These interactions can play a crucial role in directing the self-assembly of molecules into well-defined architectures. mdpi.com

The self-assembly of small molecules can lead to the formation of complex structures like nanofibers and gels. elsevierpure.com The specific combination of functional groups in this compound could be exploited to design molecules that self-assemble into materials with interesting properties.

Role in the Synthesis of Opto-electronic Materials (e.g., organic semiconductors, fluorescent dyes)

The electronic properties of organic molecules are highly dependent on their structure, and the functional groups on this compound can be used to tune these properties for applications in optoelectronics.

The incorporation of bromine atoms and a formyl group into a conjugated system can significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). This is a key aspect in the design of organic semiconductors . researchgate.netnih.gov By using this compound as a building block in the synthesis of conjugated polymers or larger molecules through reactions like Suzuki or Sonogashira coupling, it is possible to create materials with specific band gaps and charge transport properties. researchgate.netnih.gov

Furthermore, derivatives of this compound could be used to create fluorescent dyes and sensors . The formyl group is a common feature in many fluorophores, and its reaction with amines or hydrazines can lead to Schiff bases or hydrazones with emissive properties. bohrium.comrsc.org The heavy bromine atoms can also promote intersystem crossing, potentially leading to phosphorescent materials. The electronic and steric effects of the substituents can be used to fine-tune the absorption and emission wavelengths of the resulting dyes. For example, derivatives of salicylaldehyde have been used to create fluorescent sensors for metal ions. bohrium.com

Table 2: Summary of Functional Group Roles in Optoelectronic Material Synthesis

| Functional Group | Role in Optoelectronic Materials |

| Dibromo | Influences electronic properties, enables cross-coupling for extending conjugation. researchgate.netnih.gov |

| Formyl | A key component in many chromophores, reactive site for creating fluorescent derivatives. bohrium.comrsc.org |

| Phenyl Acetate | Can be hydrolyzed to a phenol, which can further influence electronic properties and solubility. |

Future Research Directions and Emerging Challenges in the Study of 2,4 Dibromo 6 Formylphenyl Acetate

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like 2,4-dibromo-6-formylphenyl acetate (B1210297) traditionally relies on multi-step processes that can be inefficient and generate significant waste. A primary future direction is the development of greener, more atom-economical synthetic routes.

Research Focus:

Greener Bromination Techniques: Traditional brominating agents like molecular bromine or N-bromosuccinimide are effective but pose sustainability challenges due to the generation of stoichiometric byproducts. beilstein-journals.orgresearchgate.net Future research should focus on catalytic or electrochemical bromination methods. For instance, methods utilizing peroxide-bromide systems, which can be modulated by light to control selectivity between ring and side-chain halogenation, offer a more sustainable alternative. beilstein-journals.org

Direct C-H Functionalization: Instead of classical multi-step sequences involving protection and deprotection, direct C-H functionalization of simpler phenol (B47542) or benzaldehyde (B42025) precursors is a highly desirable goal. nih.gov This approach increases molecular complexity in a more efficient manner.

Biocatalysis: The use of enzymes for selective halogenation or other functional group transformations on the aromatic ring could offer unparalleled selectivity under mild, environmentally benign conditions. vapourtec.com

Challenges:

Regioselectivity: Achieving precise control over the substitution pattern on the aromatic ring, especially in one-pot or direct C-H functionalization reactions, remains a significant hurdle. nih.gov For 2,4-dibromo-6-formylphenyl acetate, this means selectively introducing bromine at the C2 and C4 positions and the formyl group at the C6 position relative to the acetate group.

Catalyst Stability and Reusability: Developing robust and recyclable catalysts for these transformations is crucial for their practical and industrial application.

A summary of sustainable synthetic approaches is presented in Table 1.

| Methodology | Advantages | Key Challenges | Relevant Compounds |

| Peroxide-Bromide Halogenation | Reduced hazardous byproducts, potential for light-controlled selectivity. beilstein-journals.org | Optimization for complex substrates, scaling up. | Aryl-cored dibromides. beilstein-journals.org |

| Direct C-H Functionalization | Increased atom economy, fewer synthetic steps. nih.gov | Achieving high regioselectivity, overcoming substrate limitations. nih.govnih.gov | Functionalized phenols. nih.gov |

| Electrochemical Synthesis | Avoidance of chemical oxidants, mild reaction conditions. nih.gov | Scalability, electrode material optimization. | Biaryls, functionalized phenols. nih.gov |

| Biocatalysis | High selectivity, environmentally friendly conditions. vapourtec.com | Enzyme discovery and engineering, substrate scope. | Varied organic compounds. vapourtec.com |

Table 1: Comparison of Sustainable Synthetic Methodologies.

Exploration of Unconventional Reaction Pathways and Catalysis

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods can unlock new reactivity patterns for this compound.

Research Focus:

Photocatalysis: Phenolates, the deprotonated form of phenols, can act as potent reductants in their excited state upon light absorption. acs.org This opens up possibilities for single-electron transfer (SET) pathways, enabling novel C-H functionalization or cross-coupling reactions that are inaccessible under thermal conditions. The bromine atoms and formyl group would likely influence the electronic properties and reactivity of such photocatalytic systems.

Ruthenium-Catalyzed C-H Functionalization: Ruthenium catalysts have shown promise in directing meta-C-H functionalization. acs.org Applying this to a derivative of this compound could allow for the introduction of new functional groups at the C5 position, further increasing its molecular complexity.

Transient Directing Groups: The use of transient directing groups, which are formed in situ and removed in the same pot, offers an elegant solution for achieving regioselective C-H activation without the need for additional synthetic steps for installing and removing permanent directing groups. acs.org This could be applied to the formyl group to direct functionalization at a specific position.

Challenges:

Mechanistic Understanding: A deep understanding of the complex reaction mechanisms, including the role of radical intermediates and excited states, is necessary to optimize these unconventional reactions. acs.org

Substrate Compatibility: The multiple functional groups on this compound could interfere with the desired reaction pathway or catalyst activity, posing a significant challenge for compatibility.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing in terms of safety, scalability, and reaction control, making it a key area for future research.

Research Focus:

Multi-step Continuous Synthesis: Designing a continuous flow process for the synthesis of this compound from simple precursors would represent a major advancement. This could involve sequential reactor modules for each reaction step, such as acetylation, bromination, and formylation. nih.gov

Automated Library Synthesis: By integrating flow chemistry with automated systems, large libraries of derivatives of this compound could be rapidly synthesized. vapourtec.com This would be invaluable for screening for biological activity or material properties. For example, the bromine atoms could be subjected to various cross-coupling reactions in a flow setup to generate a diverse set of compounds.

Process Optimization: Flow reactors allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net

Challenges:

Reactor Fouling: The potential for solid byproducts or intermediates to precipitate and block the narrow channels of flow reactors is a common issue that needs to be addressed.

Integration of Different Reaction Types: Combining disparate reaction types (e.g., a high-temperature bromination with a low-temperature lithiation) into a single, seamless flow process can be complex.

Advanced Applications in Nanoscience and Materials Engineering

The unique combination of functional groups in this compound makes it an intriguing building block for advanced materials.

Research Focus:

Flame Retardant Materials: Brominated aromatic compounds are well-known for their flame-retardant properties. researchgate.net Future research could explore the incorporation of this compound or its derivatives as monomers or additives in polymers to enhance their fire resistance.

Functional Polymers and Organic Frameworks: The formyl group can be readily converted into other functionalities or used in condensation reactions to form polymers or porous organic frameworks (POFs). The bromine atoms provide sites for post-synthetic modification via cross-coupling reactions, allowing for the tuning of the material's electronic and physical properties.

Self-Assembled Monolayers and Nanoscience: Aromatic compounds with multiple functional groups can self-assemble on surfaces to create functional nanomaterials. The interplay between the different groups on this compound could lead to unique packing arrangements and surface properties.

Challenges:

Processability and Stability: Synthesized polymers and materials must exhibit the necessary thermal and chemical stability for their intended applications.

Structure-Property Relationships: Establishing clear relationships between the molecular structure of the building block and the macroscopic properties of the resulting material is essential for rational design.

Big Data and Machine Learning Approaches for Reactivity Prediction and Synthesis Planning

The complexity of chemical synthesis is increasingly being tackled by computational tools, including big data and machine learning (ML).

Research Focus:

Reactivity Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the reactivity of different sites on a molecule. rsc.orgresearchgate.net For this compound, an ML model could predict the most likely site for nucleophilic or electrophilic attack, or the regioselectivity of a cross-coupling reaction. rsc.org

Retrosynthetic Analysis: AI-powered tools are being developed to propose synthetic routes for complex molecules. mit.edu These tools can analyze vast reaction databases to suggest novel and efficient pathways for the synthesis of this compound and its derivatives.

Process Optimization: Big data analytics can be applied to optimize chemical processes by analyzing data from multiple experimental runs to identify key parameters that influence yield and purity. numberanalytics.com

Challenges:

Data Availability and Quality: The performance of ML models is highly dependent on the availability of large, high-quality datasets of chemical reactions. mit.edu Data for highly specialized compounds may be scarce.

Model Generalizability: A significant challenge is to develop models that can accurately predict outcomes for reactions and substrates not included in the training data. researchgate.net

Integration with Experimental Workflows: Seamlessly integrating these computational tools into the daily workflow of synthetic chemists is crucial for their widespread adoption and impact. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dibromo-6-formylphenyl acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A factorial design of experiments (DoE) approach is recommended to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify interactions between variables (e.g., bromination efficiency vs. ester group stability). Statistical validation via ANOVA ensures robustness .

- Key Parameters :

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | Maximizes bromination without ester hydrolysis |

| Solvent | DCM, THF, EtOAc | THF | Balances solubility and reactivity |

Q. How can spectroscopic techniques distinguish between structural isomers or degradation products of this compound?

- Methodological Answer : Combine -NMR (for bromine-induced deshielding), -NMR (to confirm ester carbonyl resonance at ~170 ppm), and FT-IR (C=O stretch at 1740–1720 cm). Mass spectrometry (HRMS) with isotopic patterns for Br (1:2:1 ratio for dibromo derivatives) helps resolve ambiguities .

Q. What are the stability challenges of this compound under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation. For example:

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| pH > 8 | Ester hydrolysis | Use buffered solutions (pH 6–7) |

| T > 100°C | Deformylation | Lower reaction temperature with inert atmosphere |

| Refer to CRDC subclass RDF2050104 for separation technologies to isolate degradation byproducts . |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electron density at bromine substituents to predict Suzuki-Miyaura coupling sites. Transition state analysis identifies steric hindrance from the formyl group, guiding catalyst selection (e.g., Pd(PPh)) .

Q. What experimental strategies resolve contradictions in kinetic data for nucleophilic substitutions involving this compound?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to capture rapid intermediates. For example, conflicting rate constants from bulk vs. microfluidic reactors may arise from diffusion limitations. Normalize data using the Weisz-Prater criterion to isolate intrinsic kinetics .

Q. How does the formyl group influence the compound’s adsorption on catalytic surfaces, and how can this be quantified?

- Methodological Answer : Employ in-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor formyl-surface interactions. Compare adsorption energies via Langmuir isotherms under controlled humidity (e.g., 30–70% RH) to assess competitive binding with bromine .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer : Simulated Moving Bed (SMB) chromatography with C18 stationary phase and acetonitrile/water gradients achieves >98% purity. For scale-up, membrane-based nanofiltration (MWCO 500 Da) reduces solvent use by 40% compared to traditional methods .

Data Contradiction Analysis

Q. Why might HPLC retention times vary significantly between batches despite identical methods?

- Resolution : Check for residual Lewis acids (e.g., AlCl) from synthesis altering column chemistry. Validate via ICP-MS for metal traces. Pre-treat samples with chelating resins (e.g., EDTA-functionalized silica) to standardize retention .

Q. How to address discrepancies in reported cytotoxicity values for derivatives of this compound?

- Resolution : Standardize assays using ISO 10993-5 guidelines. Control for residual DMSO (≤0.1%) in cell cultures, which may artificially suppress toxicity. Cross-validate with live/dead staining vs. MTT assays .

Experimental Design Tables

Table 1 : DoE for Bromination Optimization

| Factor | Low (-1) | High (+1) | Response (Yield %) |

|---|---|---|---|

| Temp. | 60°C | 120°C | 72 → 89 |

| Catalyst (mol%) | 5 | 15 | 68 → 91 |

| Reaction Time | 2 h | 6 h | 75 → 82 |

Table 2 : Stability Study Results

| Condition | Half-Life (h) | Major Degradant |

|---|---|---|

| pH 7, 25°C | 240 | None detected |

| pH 9, 40°C | 48 | 6-Hydroxyphenyl acetate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.